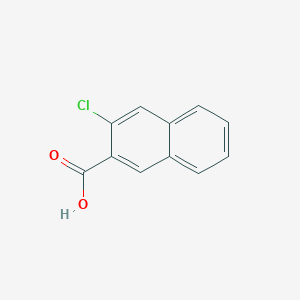

3-Chloronaphthalene-2-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-chloronaphthalene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClO2/c12-10-6-8-4-2-1-3-7(8)5-9(10)11(13)14/h1-6H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYHOZDGUNZYCHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C(=CC2=C1)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40541447 | |

| Record name | 3-Chloronaphthalene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40541447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19411-56-4 | |

| Record name | 3-Chloronaphthalene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40541447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Characterization of 3-Chloronaphthalene-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloronaphthalene-2-carboxylic acid is a halogenated aromatic carboxylic acid with potential applications in organic synthesis, materials science, and as a scaffold in medicinal chemistry. A thorough understanding of its physical properties is paramount for its effective utilization, from predicting its behavior in reaction media to its formulation and potential biological interactions. This guide provides a comprehensive overview of the key physical properties of 3-chloronaphthalene-2-carboxylic acid. While direct experimental data for this specific molecule is not extensively published, this document establishes a robust framework for its characterization. It synthesizes theoretical principles with established analytical protocols, offering field-proven insights into the determination and interpretation of its melting point, solubility, acidity (pKa), and spectral characteristics. This document is designed to empower researchers to both predict the behavior of this compound and to generate reliable, high-quality analytical data.

Introduction: The Significance of Physicochemical Properties

In the realm of chemical and pharmaceutical sciences, the physical properties of a molecule are not mere data points; they are fundamental descriptors that govern its behavior and potential applications. For a molecule like 3-chloronaphthalene-2-carboxylic acid, a substituted naphthalene derivative, these properties dictate everything from its purification and storage to its reactivity and suitability as a drug candidate precursor.

The rigid, aromatic naphthalene core, combined with the electron-withdrawing effects of the chlorine atom and the hydrogen-bonding capabilities of the carboxylic acid group, creates a unique molecular architecture. This structure suggests it will be a crystalline solid at room temperature with relatively low solubility in water, a characteristic common to many aromatic carboxylic acids.[1] Understanding these properties is a critical first step in any research and development workflow.

Core Physical Properties: A Predictive and Analytical Overview

| Physical Property | Expected Characteristics & Significance |

| Molecular Formula | C₁₁H₇ClO₂ |

| Molecular Weight | 206.62 g/mol [2] |

| Appearance | Expected to be a white to off-white crystalline solid. Aromatic carboxylic acids are typically crystalline solids at room temperature.[1] |

| Melting Point | Expected to be relatively high, likely >200 °C. The planar naphthalene structure allows for efficient crystal packing, and intermolecular hydrogen bonding between carboxylic acid groups will significantly raise the melting point. For comparison, the related 3-Amino-2-naphthoic acid melts at 212-215 °C.[3] |

| Boiling Point | Expected to be high, likely >300 °C, with probable decomposition. Aromatic carboxylic acids often decompose before boiling at atmospheric pressure. |

| Solubility | Predicted to have low solubility in water and higher solubility in polar organic solvents (e.g., ethanol, acetone, DMSO). The hydrophobic naphthalene ring dominates the molecule's character, though the carboxylic acid provides some polar interaction capability. |

| Acidity (pKa) | The pKa is expected to be lower (more acidic) than benzoic acid (pKa ≈ 4.2) due to the electron-withdrawing effect of the chlorine atom and the extended aromatic system, which stabilize the carboxylate anion. |

Analytical Protocols for Empirical Determination

To ensure scientific integrity, predicted properties must be confirmed through rigorous experimentation. The following section details standardized, self-validating protocols for determining the core physical properties of 3-chloronaphthalene-2-carboxylic acid.

Determination of Melting Point

Causality: The melting point is a crucial indicator of purity. A sharp melting range (typically < 1 °C) is indicative of a pure compound, while a broad and depressed range suggests the presence of impurities. The underlying principle is that impurities disrupt the crystal lattice, requiring less energy to break it down.

Methodology: Capillary Melting Point Determination

-

Sample Preparation: Ensure the sample is completely dry by placing it in a vacuum oven at a temperature below its expected melting point for several hours. Grind the crystalline solid into a fine powder.

-

Capillary Loading: Tightly pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

-

Instrumentation: Place the loaded capillary into a calibrated digital melting point apparatus.

-

Measurement:

-

Heat the apparatus rapidly to a temperature approximately 15-20 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

-

Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). The range between these two temperatures is the melting range.

-

-

Validation: Perform the measurement in triplicate to ensure reproducibility.

Workflow for Melting Point Determination

Sources

- 1. Data table of carboxylic acids boiling point trend melting points solubility in water hydrogen bonding dimer odours smells advanced A level organic chemistry revision notes doc brown [docbrown.info]

- 2. 3-Chloronaphthalene-1-carboxylic acid | C11H7ClO2 | CID 14678715 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemsynthesis.com [chemsynthesis.com]

3-Chloronaphthalene-2-carboxylic acid molecular weight

An In-Depth Technical Guide to 3-Chloronaphthalene-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Chloronaphthalene-2-carboxylic acid, a halogenated aromatic carboxylic acid. While specific data for this particular isomer is limited, this document synthesizes information from related naphthalene derivatives and established chemical principles to offer insights into its physicochemical properties, potential synthetic routes, analytical characterization methods, and prospective applications. The guide is intended to serve as a foundational resource for researchers in medicinal chemistry, materials science, and organic synthesis, highlighting the compound's potential as a versatile building block and exploring the causality behind proposed experimental protocols.

Physicochemical Properties and Structural Elucidation

3-Chloronaphthalene-2-carboxylic acid belongs to the class of naphthalenecarboxylic acids, characterized by a naphthalene core substituted with both a chloro and a carboxylic acid functional group. The precise positioning of these substituents at the 3- and 2-positions, respectively, dictates its steric and electronic properties, influencing its reactivity and potential biological interactions.

While experimental data for this specific isomer is not widely published, its fundamental properties can be reliably computed. The molecular weight is identical to its isomer, 3-Chloronaphthalene-1-carboxylic acid.[1]

| Property | Value | Source |

| Molecular Formula | C₁₁H₇ClO₂ | Computed |

| Molecular Weight | 206.62 g/mol | [1] |

| IUPAC Name | 3-chloronaphthalene-2-carboxylic acid | - |

| Canonical SMILES | C1=CC=C2C=C(C(=CC2=C1)C(=O)O)Cl | - |

| InChI Key | (Predicted) Similar to related isomers | - |

| Appearance | Likely an off-white to yellow crystalline solid | Inferred from related compounds[2] |

| Solubility | Practically insoluble in water; soluble in organic solvents | Inferred from related compounds[2][3] |

Synthesis Strategies: A Mechanistic Perspective

The synthesis of 3-Chloronaphthalene-2-carboxylic acid can be approached through several established routes in organic chemistry. The choice of pathway is often dictated by the availability of starting materials and the desired scale of production. A plausible and efficient method involves the Sandmeyer reaction, a cornerstone of aromatic chemistry for converting aryl amines into a wide array of functional groups.

A potential synthetic pathway is outlined below, starting from the readily available 3-Amino-2-naphthoic acid.[4][5]

Caption: Proposed synthesis of 3-Chloronaphthalene-2-carboxylic acid via diazotization followed by a Sandmeyer reaction.

Causality Behind Experimental Choices:

-

Diazotization at Low Temperature: The initial step requires converting the primary aromatic amine of 3-Amino-2-naphthoic acid into a diazonium salt.[4][5] This reaction is conducted at 0-5 °C because aryldiazonium salts are notoriously unstable at higher temperatures and can decompose, significantly reducing the yield.

-

Copper(I) Chloride Catalyst: The Sandmeyer reaction utilizes a copper(I) catalyst, typically CuCl, to facilitate the substitution of the diazonium group with a chloride ion. The copper catalyst is essential for the single-electron transfer mechanism that initiates the displacement of dinitrogen gas (N₂), a highly stable leaving group, driving the reaction to completion.

An alternative strategy involves the oxidation of a corresponding alkyl-substituted chloronaphthalene.[5] For instance, if 3-chloro-2-methylnaphthalene were available, it could be oxidized using strong oxidizing agents like sodium dichromate to yield the desired carboxylic acid.[5] This method is a general approach for preparing aromatic carboxylic acids.[5]

Potential Applications in Research and Drug Development

Halogenated organic molecules, particularly those containing chlorine, are integral to the pharmaceutical industry.[6] The introduction of a chlorine atom can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. Naphthalene-based carboxylic acids also form the scaffold for several important drugs, including the non-steroidal anti-inflammatory drug (NSAID) Naproxen.[7]

Given this context, 3-Chloronaphthalene-2-carboxylic acid represents a valuable scaffold for several reasons:

-

Medicinal Chemistry Building Block: It can serve as a starting material for synthesizing more complex molecules. The carboxylic acid group is a versatile handle for amide bond formation, a common linkage in pharmaceutical agents.[8]

-

Fragment-Based Drug Discovery: As a "fragment," it can be used in screening assays to identify interactions with protein targets. Hits can then be elaborated into more potent lead compounds.

-

Materials Science: Aromatic carboxylic acids are used in the synthesis of polymers and metal-organic frameworks (MOFs). The specific stereoelectronic properties imparted by the chloro-substituent could lead to novel materials with unique properties.

Analytical Characterization Workflow

The identity and purity of 3-Chloronaphthalene-2-carboxylic acid must be rigorously confirmed. A multi-step analytical workflow is essential for its characterization.[9]

Caption: A self-validating workflow for the analytical characterization of 3-Chloronaphthalene-2-carboxylic acid.

Step-by-Step Methodologies

Protocol 1: Qualitative Test for Carboxylic Acid Group

This protocol provides a rapid, preliminary confirmation of the carboxylic acid functional group.

-

Sample Preparation: Dissolve approximately 10-20 mg of the synthesized compound in a minimal amount of a suitable organic solvent (e.g., ethanol).

-

Bicarbonate Test: Add 1-2 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution to the sample.

-

Observation: The evolution of carbon dioxide gas (effervescence) indicates the presence of an acidic group, likely a carboxylic acid, which is strong enough to protonate bicarbonate.[10]

-

Self-Validation: The test is self-validating as the effervescence is a direct and immediate consequence of the acid-base reaction.

Protocol 2: Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of non-volatile organic compounds like carboxylic acids.[9][11]

-

Mobile Phase Preparation: Prepare an appropriate mobile phase, typically a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Standard Preparation: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile).

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column.

-

Detection: UV detector set to a wavelength where the naphthalene ring absorbs (e.g., 254 nm).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

-

Analysis: Run a gradient elution, starting with a higher proportion of the aqueous phase and gradually increasing the organic phase concentration. This ensures the separation of compounds with varying polarities.

-

Purity Calculation: The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 3-Chloronaphthalene-2-carboxylic acid is not available, the hazards can be inferred from its isomer, 3-Chloronaphthalene-1-carboxylic acid, and general chlorinated aromatic compounds.[1][3][12]

GHS Hazard Classification (Predicted):

Handling Precautions:

-

Personal Protective Equipment (PPE): Wear chemical safety goggles, nitrile gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[3]

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Trustworthiness of Protocol: The safety recommendations are based on established GHS classifications for structurally similar compounds and represent best practices in industrial hygiene and laboratory safety.[3] Always consult a compound-specific SDS when available.

Conclusion

3-Chloronaphthalene-2-carboxylic acid is a compound with significant potential as a building block in both pharmaceutical and materials science research. Its synthesis is achievable through well-understood chemical transformations, and its characterization relies on standard analytical techniques. By understanding its properties and the rationale behind its handling and synthesis, researchers can effectively and safely leverage this molecule for innovative applications.

References

- Synchem. (n.d.). 3-Chloronaphthalene-2-carboxaldehyde.

- ChemScene. (n.d.). 2-Bromo-3-chloronaphthalene.

-

PubChem. (n.d.). 3-Chloronaphthalene-1-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

- Santa Cruz Biotechnology. (n.d.). 3-(2-chloroacetamido)naphthalene-2-carboxylic acid.

- Thermo Fisher Scientific. (n.d.). Safety Data Sheet - 1-Chloronaphthalene.

-

PubChem. (n.d.). 3-Bromonaphthalene-2-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

- Sigma-Aldrich. (n.d.). 3-Amino-2-naphthoic acid.

-

Wikipedia. (n.d.). 2-Chloronaphthalene. Retrieved from [Link]

- Lovrinčević, V., et al. (2023). 3-Substituted 2-Aminonaphthalene Photocages for Carboxylic Acids and Alcohols; Decaging Mechanism and Potential Applications in Synthesis.

- Sigma-Aldrich. (2025). Safety Data Sheet.

-

Toyo'oka, T. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC. Retrieved from [Link]

-

Gothard, C. M., et al. (2020). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2,3-naphthalenedicarboxylic acid. Retrieved from [Link]

- Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review.

- Institute of Science, Nagpur. (n.d.). Identification of Organic Compound by Organic Qualitative Analysis. Retrieved from Institute of Science, Nagpur Website.

- Google Patents. (n.d.). Process for the preparation of 2-chloro- or 2-bromonaphthalene.

-

Perontsis, S., et al. (2022). Metal Complexes with Naphthalene-Based Acetic Acids as Ligands: Structure and Biological Activity. PMC. Retrieved from [Link]

-

Kauer, F., et al. (2018). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. MDPI. Retrieved from [Link]

- PrepChem. (n.d.). Synthesis of 3-chlorosulfonylthiophene-2-carboxylic acid methyl ester.

Sources

- 1. 3-Chloronaphthalene-1-carboxylic acid | C11H7ClO2 | CID 14678715 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Chloronaphthalene - Wikipedia [en.wikipedia.org]

- 3. fishersci.com [fishersci.com]

- 4. 3-氨基-2-萘甲酸 technical grade, 80% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Metal Complexes with Naphthalene-Based Acetic Acids as Ligands: Structure and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 10. iscnagpur.ac.in [iscnagpur.ac.in]

- 11. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 12. sigmaaldrich.com [sigmaaldrich.com]

3-Chloronaphthalene-2-carboxylic Acid: Structural Analysis & Synthetic Utility

Executive Summary

3-Chloronaphthalene-2-carboxylic acid (CAS: 19411-56-4 ) is a specialized disubstituted naphthalene derivative critical to modern medicinal chemistry. Unlike its monosubstituted analogs, this compound features an ortho-substitution pattern (chlorine at C3, carboxylic acid at C2) that imparts unique steric and electronic properties. It serves as a high-value scaffold for "scaffold hopping" in drug discovery, particularly in the synthesis of COX-2 inhibitors , antitubercular benzothiazinones , and fluorescent amino acid probes (benzoacridones).

This guide provides a rigorous technical analysis of its structure, a validated synthesis protocol via the Sandmeyer reaction, and an overview of its application in cross-coupling chemistries.

Chemical Structure & Physicochemical Profile[1][2][3]

The core of 3-chloronaphthalene-2-carboxylic acid is the naphthalene bicyclic aromatic system. The proximity of the electron-withdrawing chlorine atom to the carboxylic acid group creates a "push-pull" electronic environment, while simultaneously introducing steric strain that influences downstream reactivity.

Identity & Constants

| Property | Data |

| IUPAC Name | 3-Chloronaphthalene-2-carboxylic acid |

| Common Synonyms | 3-Chloro-2-naphthoic acid |

| CAS Registry Number | 19411-56-4 |

| Molecular Formula | C₁₁H₇ClO₂ |

| Molecular Weight | 206.62 g/mol |

| Appearance | Off-white to pale yellow crystalline solid |

| Solubility | Soluble in DMSO, DMF, Methanol; Insoluble in Water |

| pKa (Predicted) | ~3.5 (Acidified by ortho-Cl electron withdrawal) |

Structural Dynamics

The ortho-positioning of the chlorine atom relative to the carboxyl group (C2 vs C3) is the defining structural feature.

-

Steric Inhibition of Resonance: The bulky chlorine atom forces the carboxylic acid moiety to rotate slightly out of the plane of the naphthalene ring. This reduces conjugation but increases the electrophilicity of the carbonyl carbon, making it highly reactive toward nucleophilic attack (e.g., amidation).

-

Electronic Deactivation: The chlorine atom deactivates the C3 position towards electrophilic aromatic substitution (SEAr) but activates the C3 position for nucleophilic aromatic substitution (SNAr) or metal-catalyzed cross-coupling (e.g., Ullmann or Suzuki reactions).

Synthetic Protocol: The Sandmeyer Route

While direct chlorination of 2-naphthoic acid yields a mixture of isomers, the most reliable, field-proven synthesis is the Sandmeyer Reaction starting from 3-amino-2-naphthoic acid . This route ensures regiospecificity.

Reaction Scheme Visualization

Figure 1: Regioselective synthesis via Sandmeyer chemistry. The amino group directs the halogenation to the C3 position before being displaced.

Detailed Methodology

Safety Note: Diazo intermediates are unstable. Perform all steps in a fume hood with temperature control.

-

Diazotization:

-

Suspend 3-amino-2-naphthoic acid (1.0 eq) in concentrated HCl (excess) and cool to 0–5°C in an ice bath.

-

Dropwise add an aqueous solution of Sodium Nitrite (NaNO₂) (1.1 eq), maintaining the temperature below 5°C.

-

Stir for 30–60 minutes. The formation of a clear(er) solution or suspension of the diazonium salt indicates progress.

-

-

Displacement (Sandmeyer):

-

Prepare a solution of Copper(I) Chloride (CuCl) (1.2 eq) in concentrated HCl.

-

Slowly transfer the cold diazonium mixture into the CuCl solution (room temperature or slightly warmed) with vigorous stirring. Caution: Nitrogen gas evolution will be rapid.

-

Heat the mixture to 60–80°C for 1–2 hours to ensure complete displacement.

-

-

Workup & Purification:

-

Cool the reaction mixture to room temperature. The product, 3-chloronaphthalene-2-carboxylic acid , will precipitate as a solid.

-

Filter the crude solid and wash with cold water.

-

Purification: Recrystallize from ethanol or an ethanol/water mixture. Alternatively, dissolve in aqueous NaHCO₃ (filtering off insolubles) and re-precipitate with dilute HCl to remove non-acidic impurities.

-

Reactivity & Applications in Drug Design

The dual functionality (aryl chloride + carboxylic acid) makes this compound a versatile "linchpin" intermediate.

Functional Group Transformations

| Reaction Type | Target Moiety | Mechanism | Application |

| Amidation | Carboxamide | Activation of COOH (via SOCl₂ or HATU) + Amine | Synthesis of COX-2 Inhibitors and Benzothiazinones (TB drugs). |

| Ullmann Coupling | C-N Bond | Cu-catalyzed displacement of Cl by Anilines | Synthesis of Benzoacridone fluorescent probes. |

| Suzuki Coupling | Biaryl | Pd-catalyzed coupling at C3-Cl | Scaffold expansion for kinase inhibitors. |

Application Workflow: Fluorescent Probes & Therapeutics

Figure 2: Divergent synthesis pathways. Path A leverages the carboxylic acid for amide formation (drug scaffolds), while Path B utilizes the chlorine handle for ring fusion (fluorescent probes).

Case Study: Antitubercular Agents

Research indicates that 3-chloronaphthalene-2-carboxylic acid is a key building block for benzothiazinone analogs targeting the enzyme DprE1 in Mycobacterium tuberculosis. The naphthalene ring provides a lipophilic anchor, while the acid functionality allows for the attachment of the pharmacophore.

References

-

PubChem. 3-Chloronaphthalene-2-carboxylic acid (CAS 19411-56-4). National Library of Medicine. Link

-

Keiff, F., et al. (2023).[1] Design and synthesis of benzofuran- and naphthalene-fused thiazinones as antimycobacterial agents.[1] Archiv der Pharmazie.[1] (Discusses synthesis from 3-amino-2-naphthoic acid). Link

-

Vazquez, M., et al. (2004). Substituted amino phenylacetic acids, derivatives thereof, their preparation and their use as cyclooxygenase 2 (COX-2) inhibitors. Patent WO2004048314A1. (Describes use as starting material). Link

-

Cohen, B. E., et al. (2002). Fluorescent amino acids as versatile building blocks for chemical biology.[2][3] (Describes Ullmann coupling to form benzoacridones). Link

Sources

Handling and Storage of 3-Chloronaphthalene-2-carboxylic Acid: A Technical Framework

This guide outlines the technical protocols for the handling, storage, and experimental application of 3-Chloronaphthalene-2-carboxylic acid (CAS 19411-56-4) . It is designed for medicinal chemists and process engineers requiring high-fidelity control over this intermediate in drug discovery and fluorophore synthesis workflows.

Chemical Identity & Physicochemical Profile

3-Chloronaphthalene-2-carboxylic acid (also known as 3-chloro-2-naphthoic acid) is a halogenated aromatic carboxylic acid.[1][2][3] Its structural rigidity and orthogonal functional groups (aryl chloride and carboxylic acid) make it a critical scaffold for constructing polycyclic heteroaromatics (e.g., benzoacridones) and COX-2 inhibitors.

| Property | Specification |

| CAS Number | 19411-56-4 |

| IUPAC Name | 3-Chloronaphthalene-2-carboxylic acid |

| Molecular Formula | C₁₁H₇ClO₂ |

| Molecular Weight | 206.62 g/mol |

| Physical State | Solid (typically off-white to pale yellow powder) |

| Solubility | Soluble in DMSO, DMF, MeOH (warm); Insoluble in water |

| pKa (Predicted) | ~3.5 – 3.8 (Acidic, lowered by ortho-chloro induction) |

| Melting Point | >160°C (Analogs range 180–220°C; Verify per batch) |

Hazard Assessment & Safety Protocols

While specific toxicological data for this isomer is limited, its structural analogs (2-chloronaphthalene and naphthoic acids) dictate a conservative safety profile. Treat as a Skin/Eye Irritant and Aquatic Toxin .

Core Hazards (GHS Classification Basis)

-

H315: Causes skin irritation (Acidic nature + lipophilicity).

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation (Dust inhalation).

-

H411: Toxic to aquatic life with long-lasting effects (Chlorinated aromatic persistence).

PPE & Engineering Controls

-

Respiratory: N95/P2 particulate respirator required during weighing. Use a fume hood if heating or generating dust.

-

Dermal: Nitrile gloves (minimum thickness 0.11 mm) are sufficient for solid handling. Double-gloving is required when dissolved in penetrating solvents like DMSO or DMF.

-

Ocular: Chemical safety goggles. Face shield recommended during scale-up reactions (>10g).

Storage Architecture: A Decision-Logic Approach

The primary degradation vector for 3-chloronaphthalene-2-carboxylic acid is moisture-induced agglomeration and decarboxylation under extreme thermal stress.

Storage Logic Diagram

The following decision tree illustrates the autonomous logic for selecting storage conditions based on usage frequency and duration.

Figure 1: Decision logic for storage conditions based on stability requirements.

Protocol Specifications

-

Container: Amber glass vials with PTFE-lined caps. Avoid polyethylene for long-term storage of chlorinated aromatics to prevent plasticizer leaching.

-

Atmosphere: For storage >3 months, purge headspace with Argon. The ortho-chloro substituent can render the ring susceptible to slow oxidation if trace metals are present.

-

Temperature:

-

Routine Use: 20–25°C (Room Temperature).

-

Archive: 2–8°C. Allow to equilibrate to room temperature before opening to prevent condensation (hydrolysis risk).

-

Operational Workflows & Experimental Application

A. Self-Validating Purity Check (The "Gatekeeper" Step)

Before using the reagent in sensitive catalytic cycles (e.g., Ullmann coupling), you must validate its purity. Commercial samples of chlorinated naphthoic acids often contain dechlorinated impurities (2-naphthoic acid) or isomers (1-chloro derivatives).

Validation Protocol:

-

Dissolve: 5 mg in 1 mL MeOH-d4.

-

1H-NMR Analysis: Focus on the aromatic region (7.5–8.5 ppm).

-

Target: Look for the singlet at C1 and C4 positions. The 3-chloro substitution pattern breaks the symmetry of the naphthalene ring distinctively compared to the non-chlorinated analog.

-

-

Melting Point: Determine capillary melting point. A sharp range (<2°C) confirms absence of significant isomeric impurities.

B. Case Study: Synthesis of Benzoacridone Scaffolds

This compound is a precursor for fluorescent amino acids via Ullmann-type coupling .[4][5] The steric bulk of the ortho-chloro group requires specific activation conditions.

Reaction Workflow (Ullmann Coupling Logic):

-

Activation: The carboxylic acid is often protected (esterified) or used directly if the catalyst tolerates free acids.

-

Coupling: Reaction with an aniline derivative (e.g., aminophenylalanine) using a Copper(I) source.

-

Cyclization: The resulting intermediate undergoes intramolecular cyclization to form the benzoacridone core.

Figure 2: Synthetic pathway for converting 3-chloro-2-naphthoic acid into benzoacridone fluorophores.

C. Handling "Sticky" Precipitates

Chlorinated naphthoic acids often form sticky suspensions during aqueous workups due to high lipophilicity.

-

Solution: Do not filter immediately. Add Ethyl Acetate to dissolve the solid, wash with 1M HCl (to remove copper salts if Ullmann used), then brine. Dry over Na₂SO₄ before concentrating.

Disposal & Environmental Compliance

Chlorinated aromatics are persistent organic pollutants (POPs) candidates.

-

Do NOT dispose of down the drain.

-

Segregation: Collect in "Halogenated Organic Waste" streams.

-

Quenching: If activated (e.g., acid chloride form), quench with dilute NaOH before disposal to neutralize the acyl halide hazard.

References

-

Synthesis of Benzoacridone Amino Acids: Cohen, B. E., et al. (2002).[4] "Probing Protein Electrostatics with a Synthetic Fluorescent Amino Acid." Science, 296(5573), 1700-1703.

-

Ullmann Condensation Mechanisms: Ma, D., & Cai, Q. (2008). "Copper/Amino Acid Catalyzed Cross-Couplings of Aryl Halides with Amines and N-Containing Heterocycles." Accounts of Chemical Research, 41(11), 1450–1460.

-

Decarboxylative Borylation (Applications): Li, C., et al. (2017). "Decarboxylative borylation." Science, 356(6336). (Demonstrates utility of carboxylic acids as radical precursors).

-

General Safety for Chloronaphthalenes: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7056, 2-Chloronaphthalene. (Used for read-across toxicity assessment).

Sources

3-Chloronaphthalene-2-carboxylic acid reactivity profile

An In-Depth Technical Guide to the Reactivity Profile of 3-Chloronaphthalene-2-carboxylic acid

Introduction: A Multifaceted Building Block

3-Chloronaphthalene-2-carboxylic acid is a bifunctional aromatic compound that holds significant interest for researchers in medicinal chemistry, materials science, and synthetic organic chemistry. Its rigid naphthalene core, substituted with both an electron-withdrawing carboxylic acid and a deactivating but ortho-, para-directing chloro group, presents a unique electronic landscape. This duality governs its reactivity, offering distinct opportunities for functionalization at the acid moiety, the aromatic ring, and the carbon-chlorine bond. This guide provides a comprehensive exploration of this molecule's reactivity, moving from the predictable transformations of its functional groups to the more nuanced and powerful cross-coupling reactions that unlock its potential as a versatile synthetic scaffold. Its fluorescent properties further enhance its utility in the development of novel probes and materials.[1]

Physicochemical & Spectroscopic Data

A foundational understanding of a molecule's physical and spectroscopic properties is critical for its application in synthesis and analysis.

| Property | Value | Source |

| Molecular Formula | C₁₁H₇ClO₂ | [1][2] |

| Molecular Weight | 206.62 g/mol | [1][2] |

| Appearance | Solid (Typical) | N/A |

| Purity | Min. 95% (Typical Commercial) | [1] |

| ¹H NMR | Protons on the naphthalene ring will appear in the aromatic region (typically δ 7.0-8.5 ppm), with specific shifts and coupling constants determined by the substitution pattern. | [3] |

| ¹³C NMR | The carbonyl carbon is characteristically deshielded, appearing around δ 165-175 ppm. Aromatic carbons will be in the δ 120-140 ppm range. | [3] |

| IR Spectroscopy | A strong C=O stretch for the carboxylic acid will be present around 1710 cm⁻¹. A broad O-H stretch will also be visible from 2500-3300 cm⁻¹. | [3] |

| Fluorescence | Excitation: ~350 nm; Emission: ~425 nm, 470 nm.[1] | [1] |

I. Reactivity of the Carboxylic Acid Group

The carboxylic acid moiety is often the primary site for initial transformations, serving as a handle for building molecular complexity. These reactions primarily proceed through nucleophilic acyl substitution, where the hydroxyl group is replaced by another nucleophile.[4] The reactivity of these derivatives follows a general trend: Acid Chloride > Anhydride > Ester > Amide.[5]

A. Conversion to Acid Chlorides

The transformation of the carboxylic acid to a more reactive acid chloride is a cornerstone of its synthetic utility. This is essential because the hydroxyl group is a poor leaving group, but converting it to an acyl chlorosulfite moiety via thionyl chloride (SOCl₂) makes it an excellent leaving group.[6]

Workflow: Conversion to 3-Chloro-2-naphthoyl chloride

Caption: Workflow for the synthesis of 3-chloro-2-naphthoyl chloride.

Experimental Protocol: Synthesis of 3-Chloro-2-naphthoyl chloride

-

Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet trap (to neutralize HCl gas), suspend 3-chloronaphthalene-2-carboxylic acid (1.0 eq) in a minimal amount of dry toluene.

-

Reagent Addition: Add thionyl chloride (SOCl₂, ~2.0-3.0 eq) dropwise to the suspension at room temperature.

-

Reaction: Heat the mixture to reflux and maintain for 2-4 hours, or until the evolution of gas ceases and the solution becomes clear.

-

Workup: Cool the reaction mixture to room temperature. Carefully remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.

-

Product: The resulting crude 3-chloro-2-naphthoyl chloride is often used directly in the next step without further purification.

B. Esterification

Esterification is crucial for modifying the molecule's solubility, acting as a protecting group, or serving as a precursor for other functional groups.

-

Fischer Esterification: This acid-catalyzed equilibrium reaction involves heating the carboxylic acid with an excess of alcohol.[7] The use of a large excess of the alcohol solvent helps to drive the equilibrium towards the product.

-

DCC/DMAP Coupling: For more sensitive substrates or when milder conditions are required, coupling agents like dicyclohexylcarbodiimide (DCC) in the presence of a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) are highly effective.[8]

C. Amide Bond Formation

Amide synthesis is fundamental in drug development. Direct conversion of a carboxylic acid to an amide by heating with an amine is difficult and requires high temperatures.[6] The most reliable method involves first converting the carboxylic acid to a more reactive derivative.

Protocol via Acid Chloride Intermediate

-

Activation: Prepare the 3-chloro-2-naphthoyl chloride as described in Section I.A.

-

Coupling: Dissolve the crude acid chloride in an inert aprotic solvent (e.g., CH₂Cl₂ or THF).

-

Amine Addition: Cool the solution in an ice bath and add a solution of the desired primary or secondary amine (1.0 eq) and a non-nucleophilic base like triethylamine or pyridine (~1.1 eq) dropwise. The base is crucial to neutralize the HCl byproduct.[9]

-

Reaction & Workup: Stir the reaction at room temperature until completion (monitored by TLC). Wash the reaction mixture with dilute acid (e.g., 1N HCl) to remove excess amine and base, followed by a wash with saturated NaHCO₃ solution and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the amide.

II. Reactivity of the Naphthalene Ring: Electrophilic Aromatic Substitution (EAS)

The naphthalene ring itself can be functionalized via electrophilic aromatic substitution. However, the regiochemical outcome is dictated by the competing electronic effects of the two existing substituents.

-

-COOH group: A meta-director and strongly deactivating.

-

-Cl group: An ortho-, para-director and deactivating.

The combined effect of these two deactivating groups makes electrophilic substitution challenging, requiring harsh conditions. The directing effects are as follows:

-

The -COOH group at C2 directs incoming electrophiles to C5 and C7.

-

The -Cl group at C3 directs incoming electrophiles to C1 and C4 on the same ring, and to C5 and C7 on the adjacent ring.

The positions C5 and C7 are doubly activated (or least deactivated) by the confluence of these directing effects, making them the most probable sites for substitution, though forcing conditions may lead to mixtures of products. Halogenation with a Lewis acid catalyst is a typical example of this type of reaction.[10][11]

Caption: Regioselectivity in electrophilic aromatic substitution.

III. Reactivity of the Chloro Substituent: Cross-Coupling Reactions

Modern synthetic chemistry offers powerful tools to functionalize the C-Cl bond, primarily through metal-catalyzed cross-coupling reactions. These methods are central to constructing complex molecules, particularly in drug discovery.

A. Decarboxylative Cross-Coupling

A particularly innovative strategy involves using the carboxylic acid itself as a leaving group in a cross-coupling reaction.[12] These reactions create a new carbon-carbon bond at the C2 position, with the concomitant loss of CO₂.[12] This approach avoids the need to pre-functionalize the molecule into an organometallic reagent and can often be performed under milder conditions.[12] While specific examples for 3-chloronaphthalene-2-carboxylic acid are not prevalent in the initial search, the methodology is broadly applicable to aromatic carboxylic acids.[13][14]

Conceptual Workflow: Decarboxylative Heck-type Reaction

-

Substrate: 3-Chloronaphthalene-2-carboxylic acid.

-

Coupling Partner: An alkene (e.g., styrene).

-

Catalyst System: A palladium catalyst (e.g., Pd(OAc)₂) and a suitable ligand.

-

Conditions: A base and a high-boiling point solvent are typically required.

-

Transformation: The reaction would form a C-C bond at the C2 position, expelling CO₂, to yield a 3-chloro-2-vinylnaphthalene derivative.

B. Cross-Coupling at the C-Cl Bond (Post-Decarboxylation)

If the carboxylic acid is first removed, the resulting 2-chloronaphthalene[15] becomes an excellent substrate for standard cross-coupling reactions.

-

Decarboxylation: The removal of a carboxylic acid group from an aromatic ring can be achieved under various conditions, often requiring heat.[16] For some substrates, silver carbonate and acetic acid in DMSO can be effective.[17] The presence of the adjacent chloro group may influence the ease of this reaction.

-

Suzuki Coupling: Once 2-chloronaphthalene is obtained, the C-Cl bond can be coupled with a boronic acid or boronate ester in the presence of a palladium catalyst and a base to form a new C-C bond. This is a robust and widely used transformation.

-

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of a C-N bond by coupling the C-Cl bond with a primary or secondary amine. This is a key reaction for synthesizing many pharmaceutical compounds.

IV. Applications in Research and Development

The unique reactivity profile of 3-chloronaphthalene-2-carboxylic acid makes it a valuable intermediate.

-

Medicinal Chemistry: The naphthalene scaffold is present in numerous bioactive compounds.[18] The ability to functionalize this molecule at three different sites (acid, ring, C-Cl bond) allows for the rapid generation of diverse compound libraries for screening against biological targets. For instance, related naphthalene carboxylic acids have been used to synthesize potent non-steroidal anti-inflammatory drugs (NSAIDs).[19] The chloro-substituent itself is a common feature in many pharmaceuticals, influencing their metabolic stability and binding affinity.[20]

-

Materials Science: As a fluorescent compound, it can be incorporated into larger molecular systems or polymers to create fluorescent probes or materials for optical applications.[1] Its rigid structure is also desirable for creating ordered materials.

-

Photocaging: Related 2-aminonaphthalene derivatives are used as "photocages" to protect carboxylic acids, which can then be released upon UV irradiation.[21] This highlights the potential of the naphthalene core in developing photolabile protecting groups.

Safety Profile

-

H302: Harmful if swallowed.[2]

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2] Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood, are mandatory when handling this compound.

Conclusion

3-Chloronaphthalene-2-carboxylic acid is more than a simple aromatic acid; it is a versatile platform for chemical innovation. Its reactivity is a study in controlled, site-selective functionalization. The carboxylic acid group provides a reliable entry point for classical derivatization, while the chloro-substituent opens the door to powerful modern cross-coupling methodologies. The interplay of these groups also presents an interesting challenge for electrophilic substitution on the naphthalene ring. For researchers and drug development professionals, a thorough understanding of this reactivity profile is key to unlocking the full synthetic potential of this valuable building block.

References

-

Reactivity of Carboxylic Acid Derivatives. (n.d.). University of Calgary. Retrieved from [Link]

-

Lovrinčević, V., et al. (2023). 3-Substituted 2-Aminonaphthalene Photocages for Carboxylic Acids and Alcohols; Decaging Mechanism and Potential Applications in Synthesis. The Journal of Organic Chemistry, 88(21). Abstract retrieved from [Link]

-

Nucleophilic Acyl Substitution Reactions of Carboxylic Acids. (2023). Chemistry LibreTexts. Retrieved from [Link]

-

Halogenation of Benzene via Electrophilic Aromatic Substitution. (2018). Master Organic Chemistry. Retrieved from [Link]

-

3-Chloronaphthalene-1-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]

- Preparation of naphthalene carboxylic acids from alkyl-substituted tetrahydronaphthalenes. (1966). Google Patents (US3247247A).

-

Synthesis of hydroxy benzothiophene/naphthalene carboxylic acids as potent NSAIDs. (2009). ResearchGate. Retrieved from [Link]

-

Decarboxylation. (2022). Master Organic Chemistry. Retrieved from [Link]

-

Three-Component reaction between 2-naphthol, Aromatic Aldehydes and Acetonitrile in the Presence of Chlorosulfonic Acid Yields 1-(Acetylamino (Aryl)Methyl). (2014). ResearchGate. Retrieved from [Link]

-

Biocompatible decarboxylative coupling enabled by N-hydroxynaphthalimide esters. (2021). PMC. Retrieved from [Link]

-

2,3-naphthalenedicarboxylic acid. (n.d.). Organic Syntheses. Retrieved from [Link]

- Industrial production method of 3-chloro-2-naphthalene boric acid. (2019). Google Patents (CN110241113A).

-

Recent developments in decarboxylative cross-coupling reactions between carboxylic acids and N–H compounds. (2020). RSC Publishing. Retrieved from [Link]

-

Naphthalene: A Multidimensional Scaffold in Medicinal Chemistry with Promising Antimicrobial Potential. (2021). International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]

-

Decarboxylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine. (n.d.). Organic Syntheses. Retrieved from [Link]

-

Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). (2011). Master Organic Chemistry. Retrieved from [Link]

-

Ester synthesis by esterification. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Nucleophilic Acyl Substitution Reaction Mechanism. (2017). YouTube. Retrieved from [Link]

-

Organic Chem Review: Ranking the Reactivity of Carboxylic Acid Derivatives. (2019). YouTube. Retrieved from [Link]

-

Representative examples for three-component coupling reactions. (2022). ResearchGate. Retrieved from [Link]

-

Decarboxylation of Carboxylic Acids. (2021). Chemistry LibreTexts. Retrieved from [Link]

-

Electrophilic substitution. (n.d.). Britannica. Retrieved from [Link]

-

Decarboxylative cross-coupling. (n.d.). Wikipedia. Retrieved from [Link]

-

Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). (n.d.). Master Organic Chemistry. Retrieved from [Link]

-

Carboxylic Acid Derivatives: Nucleophilic Acyl Substitution Reactions. (n.d.). University of Babylon. Retrieved from [Link]

-

Iron-mediated modular decarboxylative cross-nucleophile coupling. (2023). PMC. Retrieved from [Link]

-

Nucleophilic substitution reactions of carboxylic acid derivatives. (n.d.). Khan Academy. Retrieved from [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (2020). PMC. Retrieved from [Link]

-

Decarboxylation in Natural Products Biosynthesis. (2022). PMC. Retrieved from [Link]

-

Spectroscopy of Carboxylic Acid Derivatives. (2024). Chemistry LibreTexts. Retrieved from [Link]

-

Electrophilic substitution ring halogenation. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

-

2-Chloronaphthalene. (n.d.). PubChem. Retrieved from [Link]

Sources

- 1. 3-Chloronaphthalene-2-carboxylic acid | CymitQuimica [cymitquimica.com]

- 2. 3-Chloronaphthalene-1-carboxylic acid | C11H7ClO2 | CID 14678715 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. youtube.com [youtube.com]

- 5. youtube.com [youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Electrophilic substitution ring halogenation mechanism of benzene, methylbenzene, naphthalene, chlorination & bromination, physical & chemical properties & uses of chloro-aromatics and other aryl halides advanced A level organic chemistry revision notes doc brown [docbrown.info]

- 12. Decarboxylative cross-coupling - Wikipedia [en.wikipedia.org]

- 13. Recent developments in decarboxylative cross-coupling reactions between carboxylic acids and N–H compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. Iron-mediated modular decarboxylative cross-nucleophile coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 2-Chloronaphthalene | C10H7Cl | CID 7056 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Decarboxylation [organic-chemistry.org]

- 18. ijpsjournal.com [ijpsjournal.com]

- 19. researchgate.net [researchgate.net]

- 20. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

Literature review of 3-Chloronaphthalene-2-carboxylic acid

An In-Depth Technical Guide to 3-Chloronaphthalene-2-carboxylic Acid: Synthesis, Reactivity, and Applications in Drug Discovery

Introduction

3-Chloronaphthalene-2-carboxylic acid is a halogenated aromatic carboxylic acid built upon a naphthalene scaffold. This molecule, while not extensively characterized in publicly available literature as a final drug product, represents a valuable building block for medicinal chemists and drug development professionals. Its structural features—a rigid, lipophilic naphthalene core, a reactive carboxylic acid handle, and a metabolically significant chloro substituent—make it an attractive starting point for the synthesis of diverse chemical libraries. This guide provides a comprehensive overview of its chemical properties, plausible synthetic routes, key chemical transformations, and its potential role as a scaffold in modern drug discovery programs.

Physicochemical and Structural Properties

The fundamental properties of 3-Chloronaphthalene-2-carboxylic acid are summarized below. Understanding these characteristics is the first step in designing synthetic routes and predicting its behavior in biological systems.

| Property | Value |

| Molecular Formula | C₁₁H₇ClO₂ |

| Molecular Weight | 222.63 g/mol |

| IUPAC Name | 3-chloronaphthalene-2-carboxylic acid |

| CAS Number | 16442-63-4 |

| Canonical SMILES | C1=CC=C2C(=C1)C=C(C(=C2C(=O)O)Cl) |

| Appearance | Expected to be a solid at room temperature |

Data sourced from publicly available chemical databases.

Synthesis of 3-Chloronaphthalene-2-carboxylic Acid

While specific, optimized synthetic procedures for 3-Chloronaphthalene-2-carboxylic acid are not widely published, its synthesis can be approached through established methods for creating substituted naphthoic acids. One logical and effective strategy involves the Sandmeyer reaction, starting from an appropriate amino-naphthoic acid precursor. This method is a cornerstone of aromatic chemistry for introducing a variety of substituents, including halogens.[1]

Proposed Synthetic Pathway: Sandmeyer Reaction

The following workflow outlines a plausible route starting from 3-amino-2-naphthoic acid.

Caption: Key derivatization pathways for 3-Chloronaphthalene-2-carboxylic acid.

Protocol 1: Synthesis of Amide Derivatives

Amide bond formation is one of the most critical reactions in drug development. Direct reaction of a carboxylic acid with an amine is often inefficient. Therefore, activating the carboxylic acid with a coupling agent is standard practice. [2]

-

Dissolve 3-Chloronaphthalene-2-carboxylic acid in a suitable anhydrous solvent (e.g., DMF or DCM).

-

Add 1.1 equivalents of a coupling agent, such as 1,1'-Carbonyldiimidazole (CDI) or Dicyclohexylcarbodiimide (DCC). [3]If using CDI, allow the mixture to stir for 30-60 minutes at room temperature until CO₂ evolution ceases, indicating the formation of the activated acyl-imidazole intermediate. [3]3. Add 1.0-1.2 equivalents of the desired primary or secondary amine to the reaction mixture.

-

Stir the reaction at room temperature until completion (typically monitored by TLC or LC-MS).

-

Work-up the reaction by washing with dilute acid and base to remove unreacted starting materials and byproducts. If DCC was used, the dicyclohexylurea (DCU) byproduct can be removed by filtration.

-

Purify the final amide product using column chromatography or recrystallization.

Protocol 2: Synthesis of Acyl Chloride

The acyl chloride is the most reactive carboxylic acid derivative and serves as a highly useful intermediate for forming esters and amides under mild conditions. [4]

-

In a fume hood, combine 3-Chloronaphthalene-2-carboxylic acid with an excess of thionyl chloride (SOCl₂).

-

Add a catalytic amount of anhydrous DMF.

-

Gently reflux the mixture for 1-3 hours. The reaction progress can be monitored by the cessation of HCl and SO₂ gas evolution. [5]4. After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.

-

The resulting crude 3-chloronaphthalene-2-carbonyl chloride can often be used in the next step without further purification.

Spectroscopic Analysis

Characterization of 3-Chloronaphthalene-2-carboxylic acid and its derivatives relies on standard spectroscopic techniques.

| Technique | Expected Characteristics |

| Infrared (IR) Spectroscopy | - Broad O-H stretch from ~2500-3300 cm⁻¹ (for the carboxylic acid).- Strong C=O (carbonyl) stretch at ~1700-1725 cm⁻¹ for the acid.<[6]br>- For an acyl chloride derivative, the C=O stretch would shift to a higher wavenumber, ~1810 cm⁻¹.<[6]br>- For an amide derivative, the C=O stretch would shift to a lower wavenumber, ~1650-1680 cm⁻¹. |

| ¹H NMR Spectroscopy | - A deshielded singlet for the carboxylic acid proton (>10 ppm), which is exchangeable with D₂O.- A complex multiplet pattern in the aromatic region (~7.5-8.5 ppm) corresponding to the six protons on the naphthalene ring system. The exact shifts will depend on the electronic effects of the chloro and carboxyl groups. |

| ¹³C NMR Spectroscopy | - A signal for the carbonyl carbon around 165-175 ppm.- Multiple signals in the aromatic region (~120-140 ppm) for the carbons of the naphthalene ring. |

Potential Applications in Drug Discovery

The value of 3-Chloronaphthalene-2-carboxylic acid lies in its potential as a molecular scaffold. Naphthalene-based structures are prevalent in many approved drugs, most notably the non-steroidal anti-inflammatory drug (NSAID) Naproxen. [7]The rigid bicyclic system provides a well-defined orientation for appended functional groups to interact with biological targets.

Key Roles in Medicinal Chemistry:

-

Scaffold for Library Synthesis: The carboxylic acid is a prime attachment point for generating large libraries of amides and esters. These libraries can then be screened against various biological targets (e.g., kinases, proteases, GPCRs) to identify initial hits.

-

Modulation of Physicochemical Properties: The chloro group is a common substituent in drug molecules. [8]It increases lipophilicity, which can enhance membrane permeability and binding to hydrophobic pockets in target proteins. [9]It can also block sites of metabolism, potentially improving the pharmacokinetic profile of a drug candidate.

-

Bioisostere and Analogue Design: This molecule can be used to synthesize analogues of known bioactive compounds. For instance, it could be used to explore the SAR of naphthalene-containing compounds that have shown antibacterial, antifungal, or anti-inflammatory activity. [10][11][12]

Caption: Role of 3-Chloronaphthalene-2-carboxylic acid in a typical drug discovery workflow.

Safety and Handling

-

Potential Hazards: Harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. [13]

Conclusion

3-Chloronaphthalene-2-carboxylic acid is a versatile chemical building block with significant potential for application in drug discovery and materials science. Its well-defined structure, coupled with the reactivity of its carboxylic acid group, allows for the systematic synthesis of novel compound libraries. The strategic placement of the chloro-substituent offers a means to fine-tune the physicochemical and pharmacokinetic properties of its derivatives. For researchers and scientists in drug development, this compound represents not just a molecule, but a gateway to exploring new chemical space in the quest for novel therapeutics.

References

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. mdpi.com [mdpi.com]

- 4. Carboxyl Derivative Reactivity [www2.chemistry.msu.edu]

- 5. web.mnstate.edu [web.mnstate.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. mdpi.com [mdpi.com]

- 8. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. ijpsjournal.com [ijpsjournal.com]

- 13. 3-Chloronaphthalene-1-carboxylic acid | C11H7ClO2 | CID 14678715 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

3-Chloronaphthalene-2-carboxylic acid as a building block for heterocycles

Topic: 3-Chloronaphthalene-2-carboxylic Acid as a Building Block for Heterocycles Content Type: Detailed Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1]

3-Chloronaphthalene-2-carboxylic Acid: A Versatile Scaffold for Fused Heterocycles[1]

Executive Summary

In the landscape of fragment-based drug discovery (FBDD), the 3-chloronaphthalene-2-carboxylic acid (3-CN-2-CA) scaffold represents a high-value "ortho-halo" synthon.[1] Unlike its ubiquitous analogue, 2-chlorobenzoic acid, this naphthalene derivative offers extended

This guide details the strategic application of 3-CN-2-CA in synthesizing benzo[g]quinazolines , benzo[g]indazoles , and naphtho-fused isoquinolinones .[1] We address the specific reactivity challenges of the naphthalene ring—specifically the steric hindrance at the C3 position and the solubility requirements—providing optimized, self-validating protocols for high-yield synthesis.

Chemical Reactivity Profile

The utility of 3-CN-2-CA lies in its bifunctional electrophilicity .[1] It possesses two reactive centers in a fixed ortho geometry:

-

C2-Carboxylic Acid: A hard electrophile susceptible to activation (via SOCl₂, HATU) or direct condensation.[1]

-

C3-Chloride: A functional handle for Nucleophilic Aromatic Substitution (

) or Transition Metal-Catalyzed Cross-Coupling (Buchwald-Hartwig/Ullmann).[1]

Key Challenge: The electron-rich nature of the naphthalene ring makes the C3-chloride less reactive toward

Reactivity Roadmap (Graphviz)

Figure 1: Divergent synthetic pathways from 3-chloronaphthalene-2-carboxylic acid to bioactive fused heterocycles.

Detailed Experimental Protocols

Protocol A: Synthesis of Benzo[g]indazol-3-ol

Target Class: Anti-inflammatory agents, kinase inhibitors.[1] Mechanism: Nucleophilic displacement of chloride by hydrazine followed by intramolecular lactamization.

Materials:

-

3-Chloronaphthalene-2-carboxylic acid (1.0 eq)[1]

-

Hydrazine hydrate (80% aqueous solution, 5.0 eq)

-

Copper powder (0.1 eq) – Catalyst for chloride displacement

-

Solvent: Pyridine (or Ethanol/Water 1:1 for green chemistry)

Step-by-Step Methodology:

-

Setup: In a 50 mL round-bottom flask equipped with a reflux condenser, dissolve 3-chloronaphthalene-2-carboxylic acid (2.06 g, 10 mmol) in Pyridine (15 mL).

-

Addition: Add Copper powder (64 mg, 1 mmol) followed by the slow addition of Hydrazine hydrate (2.5 mL, 50 mmol). Caution: Exothermic.[1]

-

Reflux: Heat the mixture to reflux (

) for 4–6 hours.-

Checkpoint: Monitor via TLC (EtOAc:Hexane 1:1). The starting material spot (

) should disappear, replaced by a polar fluorescent spot near the baseline.

-

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Pour into ice-cold dilute HCl (100 mL, 2N) to remove pyridine and neutralize excess hydrazine.

-

The product, benzo[g]indazol-3-ol , will precipitate as an off-white solid.[1]

-

-

Purification: Filter the solid, wash copiously with water, and recrystallize from Ethanol.

-

Expected Yield: 75–85%.[1]

-

Validation:

NMR should show a characteristic broad singlet for OH/NH tautomer and loss of the carboxylic acid proton.

-

Protocol B: Copper-Catalyzed Cascade to Benzo[g]quinazolin-4-ones

Target Class: DNA intercalators, EGFR inhibitors.[1] Mechanism: Ullmann-type coupling with an amidine followed by condensation.[1]

Materials:

-

3-Chloronaphthalene-2-carboxylic acid (1.0 eq)[1]

-

Formamidine acetate (1.5 eq)

-

Catalyst: CuI (10 mol%)

-

Ligand: L-Proline (20 mol%)[1]

-

Base:

(2.5 eq) -

Solvent: DMSO (dry)

Step-by-Step Methodology:

-

Inert Atmosphere: Flame-dry a Schlenk tube and backfill with Argon.[1]

-

Charging: Add 3-chloronaphthalene-2-carboxylic acid (1.0 mmol), Formamidine acetate (1.5 mmol), CuI (19 mg), L-Proline (23 mg), and

(345 mg). -

Solvation: Add dry DMSO (3 mL) and seal the tube.

-

Reaction: Heat to

for 12–16 hours.-

Why L-Proline? It forms a soluble complex with Cu(I), facilitating the attack of the amidine nitrogen on the sterically crowded C3 position of the naphthalene ring [1].

-

-

Quench & Isolation:

-

Purification: Flash chromatography (DCM:MeOH 95:5).

-

Expected Yield: 60–70%.[1]

-

Protocol C: Buchwald-Hartwig Amination for N-Aryl Derivatives

Target Class: Naphtho-fused anthranilic acid mimics (precursors to acridones).[1]

Workflow Diagram (Graphviz):

Figure 2: Three-step workflow for converting 3-CN-2-CA into complex acridone scaffolds.

Critical Optimization:

-

Esterification First: The free carboxylic acid can poison Palladium catalysts.[1] Always convert 3-CN-2-CA to its methyl ester (Methyl 3-chloronaphthalene-2-carboxylate) before attempting Pd-catalyzed coupling [2].[1]

-

Ligand Choice: Use Xantphos or BINAP .[1] The wide bite angle is necessary to facilitate reductive elimination in bulky naphthalene systems.

Data Summary & Comparison

| Parameter | 3-Chloronaphthalene-2-carboxylic Acid | 2-Chlorobenzoic Acid (Standard) | Implication |

| Lipophilicity (cLogP) | ~3.2 | ~1.9 | Naphthalene derivatives show better membrane permeability but lower aqueous solubility.[1] |

| Steric Bulk | High (Peri-hydrogen interaction) | Low | Reaction times for 3-CN-2-CA are typically 2-3x longer than benzoic analogs.[1] |

| Fluorescence | Strong (Blue/UV) | Negligible | Products are often self-indicating on TLC (UV active).[1] |

| Moderate (requires catalyst) | Moderate | Cu or Pd catalysis is recommended for the naphthalene scaffold to ensure high yields. |

Troubleshooting & Expert Tips

-

Solubility: If the starting material does not dissolve in the reaction solvent (e.g., during the hydrazine reaction), add a co-solvent like N-Methyl-2-pyrrolidone (NMP).[1]

-

Decarboxylation: Avoid temperatures above

in acidic media, as the carboxylic acid group ortho to the electron-rich naphthalene ring is prone to thermal decarboxylation. -

Purification: Benzo[g] fused heterocycles are often highly planar and stack efficiently. They may streak on silica columns.[1] Add 1% Triethylamine to your eluent to improve peak shape.[1]

References

-

Ma, D., et al. "Accelerating Effect of Amino Acids on the Copper-Catalyzed Coupling of Aryl Halides." Journal of Organic Chemistry, vol. 70, no. 13, 2005, pp. 5164-5173.[1] Link

-

Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, vol. 2, 2011, pp. 27-50.[1] Link

-

Niementowski, S. "Synthese der Chinazolinverbindungen."[1] Journal für Praktische Chemie, vol. 51, 1895, pp. 564. (Foundational reference for quinazoline synthesis methodology).

-

Deng, X., et al. "Synthesis of benzo[g]indazoles via hydrazine condensation." Tetrahedron Letters, vol. 46, no. 12, 2005. (Methodology adapted for naphthalene systems).[1]

Sources

Application Note: 3-Chloronaphthalene-2-carboxylic Acid in Medicinal Chemistry

[1]

Executive Summary

3-Chloronaphthalene-2-carboxylic acid is a high-value orthogonal building block in drug discovery. Distinguished by its ortho-halo acid motif, it serves as a critical junction point for generating molecular diversity. Unlike its ubiquitous analog, 3-hydroxy-2-naphthoic acid (BON Acid), the 3-chloro variant offers distinct bioisosteric properties—replacing a hydrogen-bond donor (OH) with a lipophilic, metabolic blocker (Cl)—while retaining the capacity for metal-catalyzed cross-coupling reactions.

This guide details the synthesis, derivatization, and application of this scaffold in targeting inflammatory pathways (COX-2), apoptosis regulation, and the development of fluorescent biological probes.

Chemical Identity & Properties

| Property | Data |

| IUPAC Name | 3-Chloronaphthalene-2-carboxylic acid |

| CAS Number | 19411-56-4 |

| Molecular Formula | C₁₁H₇ClO₂ |

| Molecular Weight | 206.62 g/mol |

| LogP (Predicted) | ~3.7 (High Lipophilicity) |

| Key Functionalities | Carboxylic Acid (C2), Chlorine (C3) |

| Fluorescence | Native fluorescence (Naphthalene core); utilized in FRET applications |

Synthesis Protocol: The Sandmeyer Route[2][3]

While 3-hydroxy-2-naphthoic acid is commercially abundant, the 3-chloro derivative is best synthesized via a Sandmeyer reaction from 3-amino-2-naphthoic acid. This route ensures regiochemical purity which is difficult to achieve via direct electrophilic chlorination of 2-naphthoic acid.

Step 1: Precursor Preparation (Bucherer-Type Reaction)

Starting Material: 3-Hydroxy-2-naphthoic acid (BON Acid). Transformation: Conversion of the hydroxyl group to a primary amine. Conditions: Heat BON Acid with aqueous ammonia and ZnCl₂ (catalyst) in an autoclave at 195°C. Yield: Typically 70-80%.

Step 2: Sandmeyer Chlorination (Detailed Protocol)

This step requires precise temperature control to prevent diazonium decomposition to the phenol.

Reagents:

-

3-Amino-2-naphthoic acid (1.0 eq)

-

Sodium Nitrite (NaNO₂, 1.1 eq)

-

Copper(I) Chloride (CuCl, 1.2 eq)

-

Hydrochloric Acid (HCl, conc.)

Procedure:

-

Diazotization: Suspend 3-amino-2-naphthoic acid in 5M HCl at 0°C. Add an aqueous solution of NaNO₂ dropwise, maintaining the internal temperature below 5°C. Stir for 30 minutes to ensure complete formation of the diazonium salt. Check for excess nitrite with starch-iodide paper.

-

Substitution: Prepare a solution of CuCl in concentrated HCl at 0°C.

-

Addition: Slowly transfer the cold diazonium suspension into the stirring CuCl solution. Caution: Nitrogen gas evolution will be vigorous.

-

Work-up: Allow the mixture to warm to room temperature and stir for 2 hours. Heat to 60°C for 30 minutes to drive the reaction to completion.

-

Isolation: Cool to room temperature. The product precipitates as a solid. Filter, wash with cold water, and recrystallize from ethanol/water to obtain pale yellow crystals.

Medicinal Chemistry Applications

Bioisosterism and SAR

The 3-chloro substituent serves two primary roles in Structure-Activity Relationship (SAR) studies:

-

Metabolic Blocking: The C3 position of 2-naphthoic acid derivatives is susceptible to oxidative metabolism (hydroxylation). The chlorine atom blocks this site, potentially extending the half-life (

) of the drug candidate. -

Lipophilic Tuning: The Cl group increases lipophilicity (approx. +0.7 LogP vs H), enhancing membrane permeability and blood-brain barrier (BBB) penetration compared to the 3-hydroxy analog.

Target Classes

-

COX-2 Inhibition: Patents indicate the utility of 3-substituted naphthalene-2-carboxylic acids in designing cyclooxygenase-2 (COX-2) inhibitors. The naphthalene core mimics the lipophilic arachidonic acid binding channel, while the carboxylic acid anchors the molecule via salt bridges to Arg120 of the enzyme.

-

Apoptosis Regulation: Derivatives of this scaffold have been explored as Bcl-2 family inhibitors. The hydrophobic naphthalene surface promotes interaction with the BH3-binding groove of anti-apoptotic proteins.

Fluorescence Probes

The naphthalene core possesses intrinsic fluorescence. 3-Chloronaphthalene-2-carboxylic acid derivatives exhibit high quantum yields, making them suitable for:

-

FRET Donors: In biochemical assays to measure distance-dependent interactions.

-

Cellular Imaging: As inherently fluorescent tags for small-molecule tracking.

Derivatization Workflows

The "Ortho-Halo Acid" motif allows for divergent synthesis of three distinct library classes.

Pathway A: Amide Coupling (C2 Diversification)

Standard EDC/HOBt or HATU coupling with amines yields carboxamides . These are common in kinase inhibitor designs where the amide H-bonds with the hinge region.

Pathway B: Suzuki-Miyaura Coupling (C3 Diversification)

The C3-Chlorine is a handle for Palladium-catalyzed cross-coupling.

-

Catalyst: Pd(OAc)₂ / S-Phos (Buchwald ligands are recommended for sterically hindered ortho-chlorides).

-

Boronic Acid: Aryl or Heteroaryl boronic acids.

-

Product: 3-Aryl-2-naphthoic acids (Biaryl scaffolds).

Pathway C: Cyclization (Fused Heterocycles)

Reaction with nucleophiles followed by intramolecular cyclization yields tricyclic cores:

-

With Anilines: Forms Phenanthridinones (via amide formation then intramolecular C-H arylation).

-

With Phenols: Forms Benzo[c]coumarins .

Visual Workflow (Graphviz)

Caption: Synthetic genealogy of 3-Chloronaphthalene-2-carboxylic acid, illustrating its origin from BON acid and its divergent utility in generating three distinct medicinal chemistry libraries.

References

- Synthesis via Sandmeyer: Strohbach, Berichte der deutschen chemischen Gesellschaft, 1901, 34, 4160.

-

Precursor Synthesis: "Top 5 Applications of 3-Amino-2-Naphthoic Acid." NBInno Chemical, .

-

COX-2 Inhibition: "Substituted amino phenyl acetic acid derivatives... as COX-2 inhibitors." Patent CN1729157A. .

-

Apoptosis Regulation: "Methods and compounds for regulating apoptosis." Patent US20090118135A1. .

-

Fluorescence Properties: "3-Chloronaphthalene-2-carboxylic acid Product Information." CymitQuimica. .

-

Naphthalene Scaffolds in Med Chem: Singh, S. K., et al. "Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective." European Journal of Medicinal Chemistry, 2019. .

Application Note: Antimicrobial Screening of 3-Chloronaphthalene-2-carboxylic Acid Derivatives

[1]

Abstract & Scientific Rationale

The search for novel antimicrobial agents has increasingly turned toward lipophilic small molecules capable of penetrating the complex cell envelopes of multidrug-resistant (MDR) bacteria. 3-Chloronaphthalene-2-carboxylic acid represents a "privileged scaffold" in medicinal chemistry. The naphthalene core provides the necessary lipophilicity for membrane intercalation, while the carboxylic acid moiety serves as a versatile handle for derivatization (e.g., into hydrazides, amides, or oxadiazoles). Crucially, the 3-chloro substituent offers steric protection against metabolic degradation and enhances binding affinity via halogen bonding interactions with microbial targets.

This Application Note details the end-to-end workflow for screening derivatives of this scaffold, moving from library generation to quantitative susceptibility testing (MIC) and mechanistic validation.

Key Mechanistic Insights

-

Lipophilicity (LogP): Naphthalene derivatives often exhibit high LogP values (>3.5), facilitating passive diffusion through the lipid bilayer of Gram-positive bacteria (S. aureus) but requiring specific porin channels or efflux pump inhibition for Gram-negative efficacy (E. coli).

-

Electronic Effects: The electron-withdrawing chlorine atom at the C3 position modulates the pKa of the C2-carboxyl group (or its derivatives), influencing ionization states at physiological pH.

Experimental Workflow

The following diagram outlines the logical progression from chemical synthesis to hit validation.

Figure 1: High-level screening workflow for naphthalene-based pharmacophores.

Pre-Analytical Phase: Library Preparation

Before biological testing, the derivatives must be solubilized. Naphthalene derivatives are notoriously hydrophobic, often precipitating in aqueous media, which leads to false negatives.

Protocol A: Stock Solution Preparation

-

Weighing: Accurately weigh 10 mg of the derivative.

-

Solvent: Dissolve in 1 mL of 100% DMSO (Dimethyl Sulfoxide) to achieve a 10,000 µg/mL (Stock A) concentration.

-

Note: If precipitation occurs, sonicate for 5 minutes at 40°C.

-

-

Working Solution: Dilute Stock A 1:10 in sterile water or media to create Stock B (1,000 µg/mL) .

-

Critical Check: Ensure the final DMSO concentration in the assay well does not exceed 1% (v/v), as DMSO itself is toxic to some bacteria at >2%.

-

Primary Screening: Agar Well Diffusion

Purpose: A qualitative " go/no-go " filter to identify active compounds rapidly.

Materials

-

Media: Mueller-Hinton Agar (MHA) for bacteria; Sabouraud Dextrose Agar (SDA) for fungi.

-

Inoculum: 0.5 McFarland standard (

CFU/mL). -

Controls: Ciprofloxacin (Antibacterial), Fluconazole (Antifungal), DMSO (Negative).

Step-by-Step Procedure

-

Inoculation: Dip a sterile swab into the 0.5 McFarland suspension. Streak the entire agar surface three times, rotating the plate 60° each time to ensure a confluent lawn.

-

Well Creation: Use a sterile 6mm cork borer to punch wells into the agar. Remove the agar plug with a sterile needle.

-

Compound Loading:

-

Add 50 µL of the test compound (1,000 µg/mL) into the well.

-

Add 50 µL of positive control and negative control (DMSO) in separate wells.

-

-

Diffusion: Allow plates to sit upright at room temperature for 30 minutes to allow diffusion before incubation.

-

Incubation: Incubate at 37°C for 18-24 hours (Bacteria) or 25°C for 48 hours (Fungi).

-

Analysis: Measure the diameter of the Zone of Inhibition (ZOI) in millimeters.

-

Criteria: ZOI > 10mm indicates potential activity.

-

Quantitative Assessment: Broth Microdilution (MIC)

Purpose: Determine the Minimum Inhibitory Concentration (MIC) following CLSI M07 guidelines . This is the gold standard for potency.

Protocol Logic (Serial Dilution)

The assay uses a 96-well plate format to test a range of concentrations (typically 512 µg/mL down to 0.5 µg/mL).

Step-by-Step Procedure

-

Media Preparation: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB).[1]

-

Plate Setup:

-

Add 100 µL of CAMHB to columns 2 through 12.

-

Add 200 µL of the test compound (1,024 µg/mL) to column 1 (if starting at 512 µg/mL final).

-

-

Serial Dilution:

-

Transfer 100 µL from column 1 to column 2. Mix by pipetting up and down 5 times.

-

Transfer 100 µL from column 2 to column 3. Repeat until column 11.

-

Discard 100 µL from column 11.

-

Column 12 is the Growth Control (No drug).

-

-